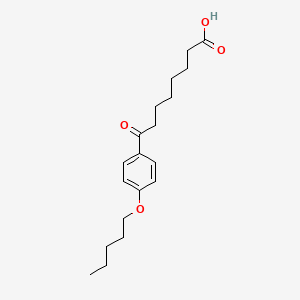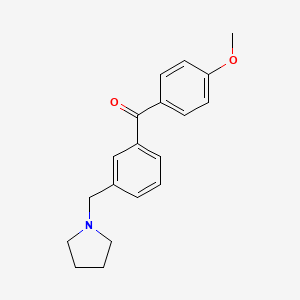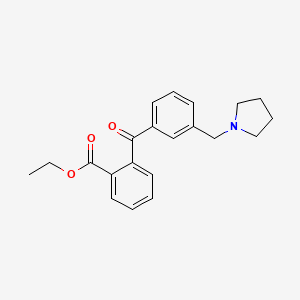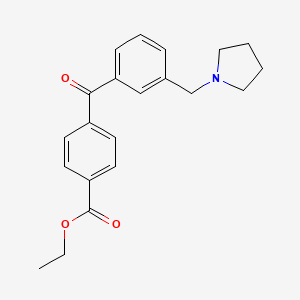
8-Oxo-8-(4-pentyloxyphenyl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxo-8-(4-pentyloxyphenyl)octanoic acid, also known by its CAS number 898792-06-8, is a chemical compound . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid is C19H28O4 . Its molecular weight is 320.42 . For more detailed structural information, it would be best to refer to a dedicated chemical database or resource.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid are not fully detailed in the search results. For comprehensive information, a dedicated chemical database or resource should be consulted .Applications De Recherche Scientifique
Copolyesters of Hydroxyphenylalkanoic Acids
The monomer 8-(3-hydroxyphenyl)octanoic acid (HPOA), derived from cardanol, has been used to synthesize copolyesters with 4-hydroxybenzoic acid (HBA) or its derivative 3-bromo-4-hydroxybenzoic acid (BrHBA) through acidolysis melt polycondensation. These copolyesters exhibit interesting characteristics, such as high insolubility in most solvents (except highly polar ones like trifluoroacetic acid), inherent viscosities in the range of 0.8–1.1 dlg−1, and thermal and phase behavior suitable for potential biomedical applications, thanks to their hydrolytically degradable aliphatic carbonyl group and better crystallinity compared to poly(hydroxyalkanoate)s (Abraham et al., 2002).
Synthesis and Characterization of Derivatives
8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, synthesized from 4,4′-dihydroxybiphenyl, exhibits thermotropic liquid crystal behavior, characterized by differential scanning calorimetry (DSC) and polarizing microscopy (POM). This compound's phase transition and liquid crystalline behavior highlight its potential for applications in areas requiring specific thermal and optical properties (Cai Li, 2009).
Applications in Biotechnology
The microbial biosynthesis of octanoic acid (OA) in Saccharomyces cerevisiae represents a sustainable alternative to traditional production methods. Engineering strategies focusing on the precursor molecule acetyl‐CoA and the redox cofactor NADPH, such as the redirection of glucose flux towards the oxidative branch of the pentose phosphate pathway and overexpression of a heterologous phosphoketolase/phosphotransacetylase shunt, have led to an increased yield of OA. These findings provide insights into the potential biotechnological applications and intrinsic limitations of producing medium-chain fatty acids like OA in yeast systems (Wernig et al., 2021).
Production of Hydroxylated Fatty Acids
The de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in Saccharomyces cerevisiae showcases the potential of using engineered yeast strains for the production of industrially relevant terminally hydroxylated fatty acids or dicarboxylic acids. The choice of carbon source and the availability of cofactors like heme are critical factors influencing the efficiency of cytochrome P450 enzymes involved in the hydroxylation process. This opens up possibilities for the biosynthesis of hydroxylated fatty acids with broad applications (Wernig et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
8-oxo-8-(4-pentoxyphenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-8-15-23-17-13-11-16(12-14-17)18(20)9-6-4-5-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURMEWYVOGIFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645452 |
Source


|
| Record name | 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-(4-pentyloxyphenyl)octanoic acid | |
CAS RN |
898792-06-8 |
Source


|
| Record name | 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














